

Molecular Mechanism of Action and Quantitative Profile

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

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Verosudil exerts its effects by directly inhibiting the ROCK enzymes, which are key regulators of the actin cytoskeleton, cell adhesion, and cellular contractility [1] [2]. The table below summarizes its core inhibitory profile:

Target	Inhibitory Constant (Ki)	Biological Consequence
ROCK1	2 nM [3] [4]	Alters cytoskeleton in trabecular meshwork (TM) and Schlemm's canal (SC) cells, increasing outflow facility [1] [3].
ROCK2	2 nM [3] [4]	Reduces actin stress fibers and focal adhesions in TM, decreasing outflow resistance [1].
Myosin Light Chain (MLC)	- (Indirect target)	Increases MLC phosphorylation via ROCK inhibition, leading to relaxation of TM and SC cells [1] [2].

Verosudil shows lower affinity for other kinases like PKA, PKCT, MRCKA, and CAM2A, indicating a selective profile [3].

Cellular Effects & Experimental Evidence

The primary cellular action of Verosudil is the disruption of the actin cytoskeleton in cells of the conventional outflow pathway.

Experimental Model	Treatment Details	Key Findings	Citation
Porcine Trabecular Meshwork (PTM)	0.001-100 μ M, 6 hours	Dose-dependent reduction in actin stress fiber length (IC ₅₀ = 924 nM) [3].	-
Human Trabecular Meshwork (HTM)	0.001-100 μ M, 6 hours	Reduction in number of focal adhesions (IC ₅₀ = 818 nM) [3].	-

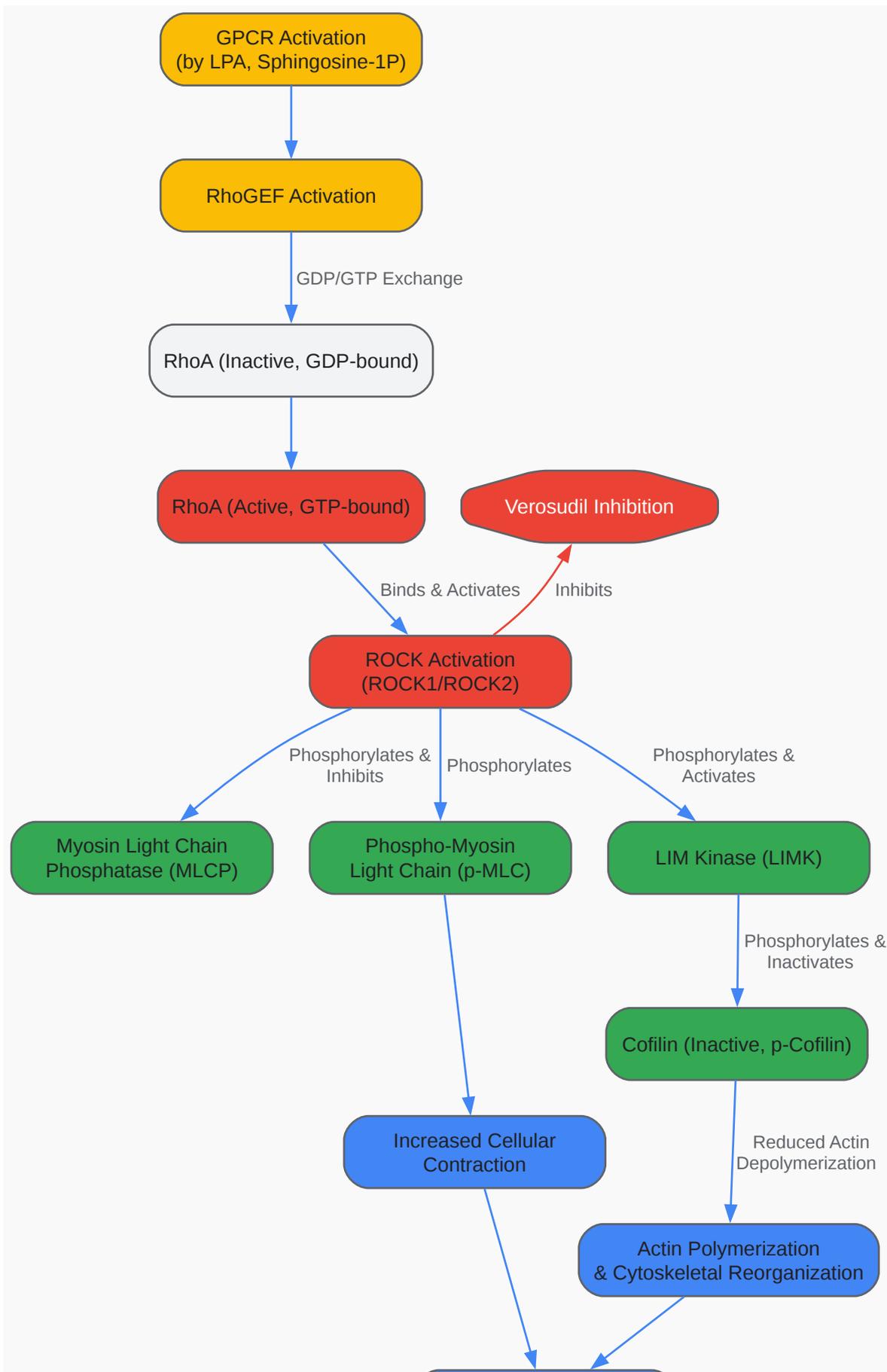
In Vivo Efficacy

Animal studies demonstrate that Verosudil's cellular mechanisms translate to a potent intraocular pressure-lowering effect.

Animal Model	Treatment Regimen	Key Outcomes	Citation
Dutch Rabbits & Formosan Monkeys	30 μ L, eye drops, once daily for 3 days	Significant reduction in intraocular pressure [3].	-
C57BL/6 Mice (Steroid-Induced Ocular Hypertension)	10 μ L, eye drops, twice daily for five weeks	Reversed elevated IOP, increased trabecular meshwork effective filtration area, reduced extracellular matrix [3].	-

The ROCK Signaling Pathway

The following diagram illustrates the Rho/ROCK signaling pathway that Verosudil inhibits, detailing key downstream targets and physiological effects relevant to aqueous humor dynamics.



Increased Outflow
Resistance in TM

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Verosudil inhibits ROCK, preventing cytoskeletal changes and reducing outflow resistance.

Key Experimental Protocols

The evidence for Verosudil's action comes from standard in vitro and in vivo pharmacological models.

- **In Vitro Cytoskeletal Disruption Assay [3]:**

- **Cell Culture:** Use immortalized human trabecular meshwork (HTM) cells or primary porcine TM (PTM) cells.
- **Treatment:** Apply Verosudil in a concentration range (e.g., 0.001 to 100 μM) for a set period (e.g., 6 hours).
- **Fixation and Staining:** Fix cells and use fluorescent phalloidin to stain F-actin for visualizing stress fibers. Use antibodies against proteins like paxillin to stain focal adhesions.
- **Imaging & Analysis:** Acquire images using fluorescence or confocal microscopy. Quantify the average length of actin stress fibers or the number of focal adhesions per cell to generate dose-response curves and calculate IC_{50} values.

- **In Vivo Intraocular Pressure (IOP) Measurement [3]:**

- **Animal Models:** Use normotensive Dutch rabbits or Formosan rock monkeys. For a disease model, induce ocular hypertension in C57BL/6 mice by topical dexamethasone application over several weeks.
- **Dosing:** Administer Verosudil as topical eye drops (e.g., 10-30 μL per eye) once or twice daily.
- **IOP Tonometry:** Measure IOP using a rebound or applanation tonometer just before dosing and at scheduled time points after administration.
- **Data Analysis:** Express the results as the mean change in IOP from baseline or vehicle control.

Verosudil represents a mechanistically targeted approach for lowering IOP. Its well-defined action on the trabecular outflow pathway, supported by robust experimental data from cellular and animal models, makes it a valuable candidate for therapeutic development in glaucoma.

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References

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